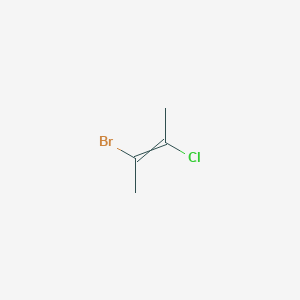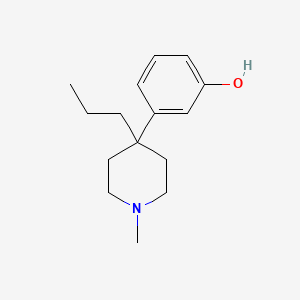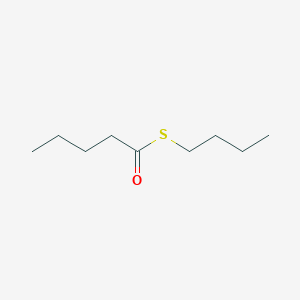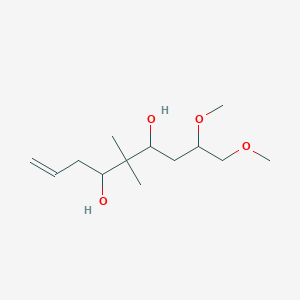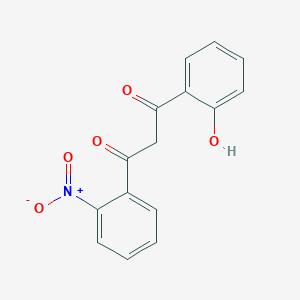
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- is an organic compound that belongs to the class of diketones. This compound features both hydroxyl and nitro functional groups attached to phenyl rings, which can significantly influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen condensation, where esters react with ketones in the presence of a strong base to form β-diketones.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action can vary depending on its application. In biological systems, it may interact with enzymes or receptors through its hydroxyl and nitro groups, influencing biochemical pathways. In chemical reactions, its reactivity is governed by the electron-donating and electron-withdrawing effects of its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-
- 1,3-Propanedione, 1-(4-hydroxyphenyl)-3-(2-nitrophenyl)-
- 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)-
Uniqueness
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- is unique due to the specific positioning of its hydroxyl and nitro groups, which can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
CAS-Nummer |
84634-63-9 |
|---|---|
Molekularformel |
C15H11NO5 |
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
1-(2-hydroxyphenyl)-3-(2-nitrophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H11NO5/c17-13-8-4-2-6-11(13)15(19)9-14(18)10-5-1-3-7-12(10)16(20)21/h1-8,17H,9H2 |
InChI-Schlüssel |
ZWIBBTPQRAMQCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=CC=C2O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


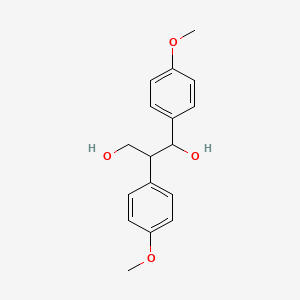
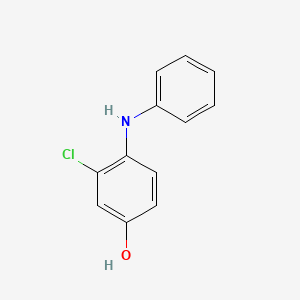
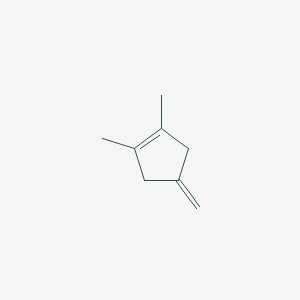
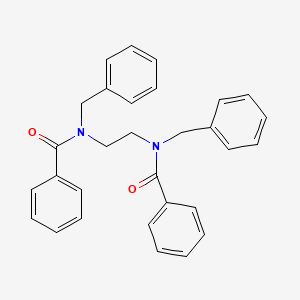
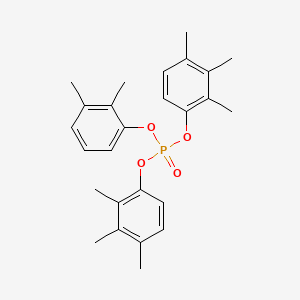
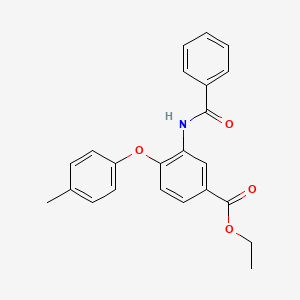
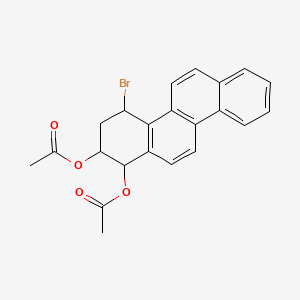
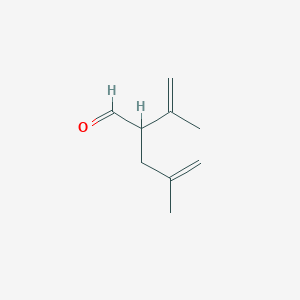

![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
